molecular formula C21H21ClN4O2 B3002218 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide CAS No. 885179-17-9

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No. B3002218
CAS RN: 885179-17-9
M. Wt: 396.88
InChI Key: BIZZUGOAAWAFCH-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide, also known as ML277, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ML277 is a potent and selective activator of the KCNQ1 potassium channel, which plays a crucial role in regulating the electrical activity of cardiac muscles.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study by Wujec and Typek (2023) focused on the synthesis of a related compound, highlighting the importance of structural characterization using techniques like HRMS, IR, and NMR experiments in medicinal chemistry research Wujec & Typek, 2023.

  • Dopamine Receptor Studies : Leopoldo et al. (2002) conducted a structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, exploring their affinity for dopamine receptors, which is crucial for understanding neurological functions and potential therapeutic applications Leopoldo et al., 2002.

  • Anticancer Research : A study by Tarleton et al. (2013) investigated focused libraries of 2-phenylacrylamides, including analogs of the compound , for their potential as cytotoxic agents in cancer treatment Tarleton et al., 2013.

  • Antimicrobial Activity : Guna et al. (2009) synthesized derivatives of piperazine and assessed their biological activity against various bacteria and fungi, demonstrating the potential for antimicrobial applications Guna et al., 2009.

  • Corrosion Inhibition : Abu-Rayyan et al. (2022) researched the use of acrylamide derivatives, similar to the compound , as corrosion inhibitors for copper in acidic solutions, indicating their utility in industrial applications Abu-Rayyan et al., 2022.

  • Neuroprotective Activity : Zhong et al. (2014) synthesized and evaluated a compound for its neuroprotective activity against cerebral ischemia, showcasing the potential therapeutic applications in neurological disorders Zhong et al., 2014.

properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-28-20-7-5-18(6-8-20)24-21(27)16(14-23)15-25-9-11-26(12-10-25)19-4-2-3-17(22)13-19/h2-8,13,15H,9-12H2,1H3,(H,24,27)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZUGOAAWAFCH-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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